molecular formula C12H14N2O2S2 B1241452 3-Ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide

3-Ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide

Cat. No. B1241452
M. Wt: 282.4 g/mol
InChI Key: QTRKIPYBGJHAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide, also known as 3-Ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide, is a useful research compound. Its molecular formula is C12H14N2O2S2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide

Molecular Formula

C12H14N2O2S2

Molecular Weight

282.4 g/mol

IUPAC Name

3-ethyl-4-(4-methyl-1,2-oxazol-5-yl)-5-methylsulfanylthiophene-2-carboxamide

InChI

InChI=1S/C12H14N2O2S2/c1-4-7-8(9-6(2)5-14-16-9)12(17-3)18-10(7)11(13)15/h5H,4H2,1-3H3,(H2,13,15)

InChI Key

QTRKIPYBGJHAMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C2=C(C=NO2)C)SC)C(=O)N

synonyms

3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide
BFB 0261
BFB-0261
BFB0261

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carbonitrile (0.87 g, 3.3 mmol) was added conc. sulfuric acid (11 ml) and the mixture was heated at 60° C. for 1.5 hours. The reaction solution was allowed to cool down to room temperature, ice was added and then the mixture was extracted with ethyl acetate. The organic layer was washed (with water, saturated aqueous sodium hydrogen-carbonate and saturated aqueous sodium chloride, in turn), dried (over anhydrous magnesium sulfate) and concentrated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (developing solvent: chloroform/ ethyl acetate=1:0-3:1) and recrystallized from diethyl ether to afford 3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide (0.39 g, 42%) as colorless crystals.
Name
3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carbonitrile
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One

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